
5-(4-Nitrophenyl)-2-furaldehyde
Overview
Description
5-(4-Nitrophenyl)-2-furaldehyde is a nitro-substituted furfural derivative characterized by a furan ring substituted at the 5-position with a 4-nitrophenyl group and a formyl group at the 2-position. This compound is a key intermediate in synthesizing bioactive hydrazones, such as dantrolene, a muscle relaxant . Mechanochemical synthesis using ball mills (e.g., MM400 and P7 apparatus) enables efficient coupling with hydrazines and hydrazinamides, achieving up to 97% aldehyde conversion and 93% hydrazone yields under optimized conditions . Thermodynamic studies reveal that the nitro group’s para position significantly influences sublimation enthalpies (e.g., 123.4 kJ/mol for its oxime) and formation enthalpies, critical for optimizing synthetic pathways .
Biological Activity
5-(4-Nitrophenyl)-2-furaldehyde is an organic compound that belongs to the furaldehyde family, characterized by a furan ring substituted with a nitrophenyl group. Its molecular formula is CHN_{O}_4, and it has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antitumor applications.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. It has been studied for its effectiveness against strains of bacteria, including those resistant to conventional antibiotics. The compound's structure, particularly the nitro group, enhances its reactivity and biological activity.
- Mechanism of Action : Although specific mechanisms for this compound are not fully elucidated, similar compounds have shown that the nitro group can interfere with microbial DNA synthesis, leading to cell death. This suggests a potential pathway for further exploration in drug development targeting resistant bacterial strains.
Antitumor Activity
In addition to its antimicrobial properties, this compound has been investigated for antitumor activity . Studies have indicated that derivatives of furaldehyde compounds can inhibit the growth of cancer cells.
- Case Study : A study involving the synthesis of various derivatives demonstrated that introducing substituents at the 2-position of the furan ring significantly increased tuberculostatic activity against Mycobacterium tuberculosis, which hints at a broader potential for anticancer applications as well .
Comparative Biological Activity
A comparative analysis of similar compounds reveals variations in biological activity based on structural differences:
Compound Name | Structure Features | Unique Properties |
---|---|---|
5-(2-Nitrophenyl)-2-furaldehyde | Nitro group at position 2 | Exhibits strong antimicrobial activity |
5-(3-Nitrophenyl)-2-furaldehyde | Nitro group at position 3 | Varies in reactivity compared to isomers |
This compound | Nitro group at position 4 | Potentially higher stability and reactivity |
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of furan derivatives with nitrobenzaldehydes under controlled conditions. This compound can also serve as an intermediate in synthesizing more complex heterocyclic compounds.
- Synthesis Example : The condensation reaction between furan-2-carbaldehyde and 4-nitroaniline can yield this compound with moderate yields under optimized conditions.
Safety and Handling
This compound is classified as harmful if swallowed and can cause skin irritation. Proper safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) and working under a fume hood.
Future Research Directions
Given its promising biological activities, future research should focus on:
- Mechanistic Studies : Elucidating the precise mechanisms by which this compound exerts its antimicrobial and antitumor effects.
- In Vivo Studies : Conducting animal studies to evaluate therapeutic efficacy and safety profiles.
- Structural Modifications : Exploring various derivatives to enhance biological activity and reduce toxicity.
Scientific Research Applications
Antimicrobial Properties
5-(4-Nitrophenyl)-2-furaldehyde exhibits notable antimicrobial activity against a variety of pathogens. Research has shown its effectiveness against antibiotic-resistant bacterial strains, which is crucial in the context of rising antibiotic resistance. The nitro group in its structure is believed to enhance its reactivity, potentially interfering with microbial DNA synthesis and leading to cell death .
Antitumor Activity
The compound has also been investigated for its antitumor properties . Studies indicate that derivatives of furaldehyde can inhibit the growth of cancer cells. For instance, modifications at the 2-position of the furan ring have demonstrated increased activity against Mycobacterium tuberculosis, suggesting broader anticancer potential .
Synthetic Routes
This compound serves as a versatile building block in organic synthesis. It is used to synthesize various heterocyclic compounds, including isoxazole and pyrazole derivatives, which have shown promising antimicrobial and antifungal activities .
Feasible Synthetic Methods
- Condensation Reactions : The compound can be synthesized through condensation reactions involving furan derivatives and aryl groups.
- Mechanochemical Approaches : Recent studies have explored mechanochemical methods for synthesizing hydrazones from this aldehyde, highlighting its utility in creating biologically active compounds .
Analytical Techniques
Given its potential mutagenic and carcinogenic properties, monitoring this compound in pharmaceutical formulations is critical. Analytical techniques employed include:
- High-Performance Thin-Layer Chromatography (HPTLC) : This method utilizes silica gel plates for separation and UV detection at 380 nm.
- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) : Known for high sensitivity and selectivity, this technique is essential for quantifying the compound in complex mixtures.
A comparative analysis of similar compounds reveals variations in biological activity based on structural differences:
Compound Name | Structure Features | Unique Properties |
---|---|---|
5-(2-Nitrophenyl)-2-furaldehyde | Nitro group at position 2 | Exhibits strong antimicrobial activity |
5-(3-Nitrophenyl)-2-furaldehyde | Nitro group at position 3 | Varies in reactivity compared to isomers |
This compound | Nitro group at position 4 | Potentially higher stability and reactivity |
Case Studies
- Antimicrobial Evaluation : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could enhance efficacy against resistant strains .
- Pharmaceutical Analysis : As a degradation product of Dantrolene Sodium, the presence of this compound must be monitored due to its mutagenic properties. Accurate analytical methods are necessary for quality control in pharmaceutical formulations .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 5-(4-nitrophenyl)-2-furaldehyde, and how are reaction conditions optimized?
The compound is commonly synthesized via condensation reactions. For example, reacting this compound with nitrogen bases (e.g., hydrazines or hydrazinamides) in ethanol yields hydrazone derivatives with high efficiency (80–93% yields depending on milling apparatus and time). Mechanochemical synthesis using ball mills (e.g., MM400 or P7 planetary systems) significantly improves reaction rates and yields compared to traditional solvent-based methods . Optimization involves adjusting milling duration (e.g., 3×30 min cycles for most reactions, 6×30 min cycles for sluggish conversions) and acid catalysis (e.g., concentrated HCl) to accelerate completion .
Q. How are thermodynamic properties like combustion energy and enthalpy of formation determined experimentally?
Combustion calorimetry (e.g., using a precision bomb calorimeter B-08-MA) measures the combustion energy of this compound. From this, enthalpies of combustion (ΔcH°) and formation (ΔfH°) in the condensed state are derived. Experimental values are cross-validated with additive calculation methods, revealing discrepancies due to non-additive intermolecular interactions. For instance, experimental ΔcH° values for nitro-substituted furfural derivatives are systematically lower than theoretical predictions by ~5–8%, highlighting limitations in additive models for nitroaromatic systems .
Q. What spectroscopic techniques are used to characterize this compound and its derivatives?
- UV-Vis spectroscopy : Nitrophenyl-furaldehyde derivatives exhibit absorption maxima at 244–248 nm (logε ~4.04–4.08 in dioxane), attributed to π→π* transitions in the nitroaromatic and furan moieties .
- FTIR spectroscopy : Key bands include C=O stretching (~1670 cm⁻¹), NO₂ asymmetric/symmetric stretching (~1520/1340 cm⁻¹), and furan ring vibrations (~3100–3650 cm⁻¹ for N–H stretches in hydrazones) .
- NMR : Distinct chemical shifts for aromatic protons (e.g., C8H at 7.82–8.01 ppm) and carbons (e.g., C11 at 167–173 ppm) resolve structural isomers and confirm regioselectivity in derivatives .
Advanced Research Questions
Q. How can conflicting spectral data or reaction yields be resolved in mechanistic studies?
Contradictions in spectral assignments or yields often arise from isomerism, solvent effects, or incomplete conversions. For example:
- Isomer identification : 2D NMR (e.g., HSQC, HMBC) distinguishes between 7:7′ tautomeric forms in hydrazones by correlating C8H and C12H shifts .
- Yield discrepancies : Mechanochemical synthesis of 3-aminorhodanine hydrazones shows 8% conversion in MM400 vs. 93% in P7 apparatus due to differences in grinding efficiency. Kinetic monitoring (e.g., in situ Raman) identifies optimal milling durations .
- Theoretical vs. experimental data : Combustion enthalpy deviations (~5–8%) suggest incorporating non-additive intermolecular forces (e.g., dipole-dipole interactions) into computational models .
Q. What role does this compound play in designing bioactive compounds?
The compound serves as a key electrophilic aldehyde in synthesizing hydrazones and hydantoins with therapeutic potential. For example:
- Antileishmanial agents : Hydrazones derived from this compound and hydrazinamides show IC₅₀ values <10 μM against Leishmania parasites .
- Neuroprotective agents : Carbamoyl derivatives synthesized via condensation with ethyl hydrazinoacetate inhibit amyloid-β aggregation, a hallmark of Alzheimer’s disease . Methodologically, regioselective modifications (e.g., nitro group position) tune electronic properties and bioactivity, while mechanochemistry enhances scalability .
Q. How do substituent positions (ortho, meta, para) on the nitrophenyl group affect reactivity and physicochemical properties?
- Synthetic reactivity : Para-substitution (4-nitrophenyl) enhances electrophilicity at the aldehyde group, favoring nucleophilic attacks (e.g., hydrazine coupling) over meta or ortho isomers. Yields for para-derived hydrazones exceed 90%, compared to 16–33% for ortho derivatives .
- Thermodynamic stability : Para-substituted derivatives exhibit higher combustion energies (ΔcH° = −4500 ± 15 kJ/mol) than ortho or meta analogs due to resonance stabilization of the nitro group .
- Spectroscopic signatures : UV absorption maxima shift from 244 nm (meta) to 248 nm (para) due to extended conjugation .
Q. Methodological Resources
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of 5-(Nitrophenyl)-2-Furaldehyde
The nitro group’s position (ortho, meta, para) on the phenyl ring alters reactivity and stability:
- 5-(4-Nitrophenyl)-2-Furaldehyde (para) : Exhibits higher yields (80–98%) in condensations with nitrogen bases (e.g., thiosemicarbazide) due to reduced steric hindrance and enhanced resonance stabilization .
- 5-(3-Nitrophenyl)-2-Furaldehyde (meta) : Moderate yields (40–70%) due to electronic effects destabilizing intermediates .
- 5-(2-Nitrophenyl)-2-Furaldehyde (ortho) : Lowest yields (16–35%) owing to steric clashes between nitro and furan groups .
Table 1: Condensation Yields of Isomers with Thiosemicarbazide
Isomer | Aldehyde Conversion (%) | Hydrazone Yield (%) |
---|---|---|
5-(4-Nitrophenyl) | 97 | 93 |
5-(3-Nitrophenyl) | 85 | 70 |
5-(2-Nitrophenyl) | 60 | 35 |
Thermodynamic Properties of Oximes and Acrylic Acids
The para-nitro group confers distinct thermodynamic advantages:
- Sublimation Enthalpies (ΔH°sub) :
- This compound oxime: 123.4 kJ/mol
- 5-(3-Nitrophenyl)-2-furaldehyde oxime: 117.8 kJ/mol
- 5-(2-Nitrophenyl)-2-furaldehyde oxime: 110.2 kJ/mol
- Formation Enthalpies (ΔH°f): Para isomers exhibit lower strain energy due to optimized non-nearest neighbor interactions .
Table 2: Thermodynamic Data for Oxime Derivatives
Compound | ΔH°sub (kJ/mol) | ΔH°f (kJ/mol) |
---|---|---|
This compound oxime | 123.4 | -215.7 |
5-(3-Nitrophenyl)-2-furaldehyde oxime | 117.8 | -208.9 |
5-(2-Nitrophenyl)-2-furaldehyde oxime | 110.2 | -195.4 |
Comparison with Other Furan Derivatives
2-Formylthiazole and 2-Acetylfuran
Molecularly imprinted films (MIFs) show that this compound binds more strongly to hydrophobic cavities than 2-formylthiazole due to the nitro group’s electron-withdrawing effect, enhancing π-π interactions . Unlike 2-acetylfuran, the nitro group in this compound reduces electron density on the furan ring, altering reactivity in nucleophilic additions .
5-Hydroxymethylfurfural (5-HMF)
While 5-HMF is a renewable platform chemical for biofuels, this compound’s nitro group enables pharmaceutical applications. Catalytic conversion of 5-HMF derivatives (e.g., methoxymethylfuran) focuses on fuel additives, whereas nitro-substituted analogs prioritize bioactivity .
Tuberculostatic Hydrazones
Hydrazones derived from this compound show superior tuberculostatic activity against antibiotic-resistant Mycobacterium tuberculosis compared to meta and ortho isomers. The para-nitro group enhances electron deficiency, improving binding to bacterial targets .
Carcinogenicity Studies
5-Nitro-2-furaldehyde semicarbazone (with a para-nitro group) induces mammary tumors in rats (22/29 incidence), while non-nitro analogs (e.g., 2-furaldehyde semicarbazone) show negligible activity, underscoring the nitro group’s role in carcinogenicity .
Properties
IUPAC Name |
5-(4-nitrophenyl)furan-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4/c13-7-10-5-6-11(16-10)8-1-3-9(4-2-8)12(14)15/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSOJVJDKNKNFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70221684 | |
Record name | 5-(4-Nitrophenyl)-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70221684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7147-77-5 | |
Record name | 5-(4-Nitrophenyl)-2-furancarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7147-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5-(4-Nitrophenyl)-2-furaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007147775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7147-77-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31431 | |
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Record name | 5-(4-Nitrophenyl)-2-furaldehyde | |
Source | EPA DSSTox | |
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Record name | 5-(4-nitrophenyl)-2-furaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.691 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-(4-NITROPHENYL)-2-FURALDEHYDE | |
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